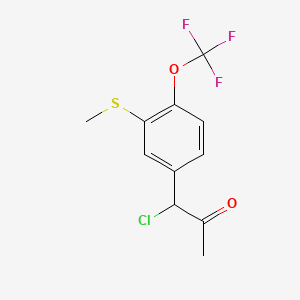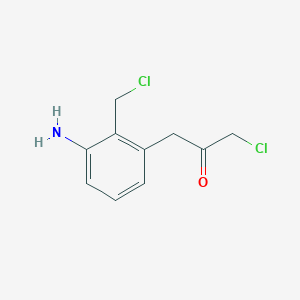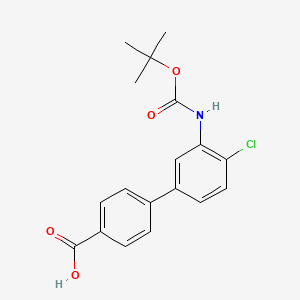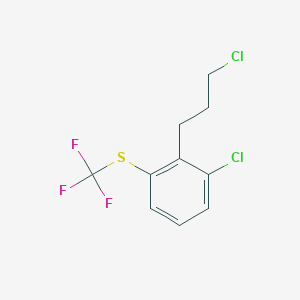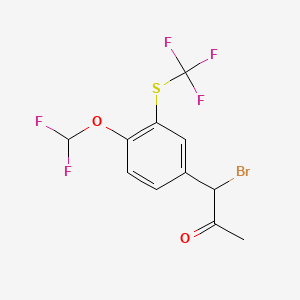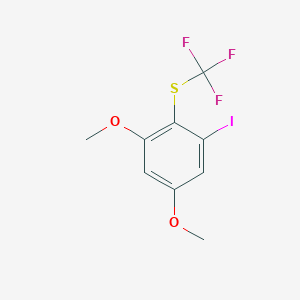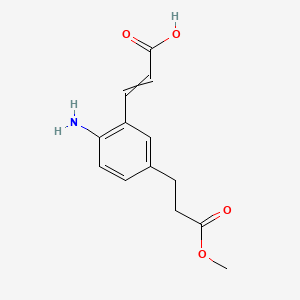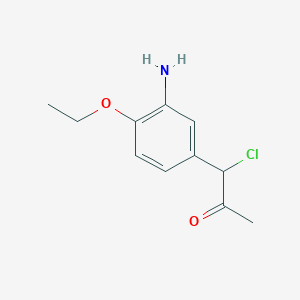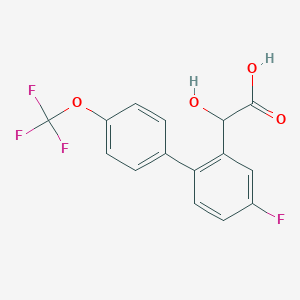
(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a biphenyl derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl core substituted with a fluoro group and a trifluoromethoxy group, along with a hydroxyacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of Functional Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. The hydroxyacetic acid moiety can be added via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize reaction conditions and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used to study the interactions of biphenyl derivatives with biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid amide: Another biphenyl derivative with similar functional groups but different substitution patterns.
4-Methoxybiphenyl: A simpler biphenyl derivative with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluoro and trifluoromethoxy groups enhances its potential for various applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H10F4O4 |
|---|---|
Molekulargewicht |
330.23 g/mol |
IUPAC-Name |
2-[5-fluoro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-9-3-6-11(12(7-9)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI-Schlüssel |
IAGGKQNSYSGYAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(C(=O)O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



